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2-Nitropropane-1,1,1,3,3,3-D6

Cat. No.: B13753021
M. Wt: 95.13 g/mol
InChI Key: FGLBSLMDCBOPQK-WFGJKAKNSA-N
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Description

Significance of Deuterium (B1214612) Substitution in Mechanistic Studies

The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H), is a cornerstone of mechanistic chemistry, primarily due to the kinetic isotope effect (KIE). wikipedia.org The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Because deuterium has twice the mass of protium (B1232500) (the common isotope of hydrogen), the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. wikipedia.orgprinceton.edu

This difference in bond strength means that more energy is required to break a C-D bond compared to a C-H bond. princeton.eduyoutube.com Consequently, reactions where the cleavage of a C-H bond is the rate-determining step will proceed significantly slower when hydrogen is replaced with deuterium. wikipedia.orgnih.gov This "primary" kinetic isotope effect, where the rate ratio kH/kD can be as high as 6-10, provides unequivocal evidence for the breaking of that specific C-H bond in the slowest step of the reaction. wikipedia.org Even when the bond to the isotope is not broken in the rate-determining step, a smaller "secondary" kinetic isotope effect can be observed, providing further clues about the transition state of the reaction. wikipedia.org By measuring and interpreting these effects, chemists can support or refute proposed reaction mechanisms. wikipedia.org

Overview of 2-Nitropropane-1,1,1,3,3,3-D6 as a Mechanistic Probe and Research Tool

This compound is the deuterated analogue of 2-nitropropane (B154153), where all six hydrogen atoms on the two methyl groups have been replaced by deuterium atoms. lgcstandards.com As a research tool, its value lies in its ability to probe reaction mechanisms involving nitroalkanes where the methyl protons play a role. The parent compound, 2-nitropropane, is a versatile solvent and chemical intermediate used in the synthesis of various organic compounds. wikipedia.orgnih.govnih.gov

The chemical reactivity of nitroalkanes is dominated by the acidity of the α-hydrogen (the hydrogen on the carbon bearing the nitro group) and the chemistry of the nitro group itself. Reactions such as the Henry reaction (a nitro-aldol reaction) begin with the deprotonation of the α-carbon. wikipedia.org While this compound does not have a deuterium at the reactive α-position, the deuterated methyl groups can be used to investigate more subtle mechanistic aspects. For instance, they can be used to study secondary kinetic isotope effects, intermolecular interactions, or condensation reactions where the methyl groups might be involved under specific conditions. Furthermore, in radical reactions or certain oxidation processes, abstraction of a methyl hydrogen could be a potential pathway, which would be significantly retarded upon deuteration, thus clarifying the mechanism.

Table 1: Properties of this compound

Property Value
IUPAC Name 1,1,1,3,3,3-hexadeuterio-2-nitropropane lgcstandards.com
Chemical Formula C₃HD₆NO₂
Molar Mass 95.13 g·mol⁻¹ (calculated)
Unlabeled CAS Number 79-46-9 lgcstandards.com
Labeled CAS Number 52809-86-6 lgcstandards.com
InChI InChI=1S/C3H7NO2/c1-3(2)4(5)6/h3H,1-2H3/i1D3,2D3 lgcstandards.com
SMILES [2H]C([2H])([2H])C(N+[O-])C([2H])([2H])[2H] lgcstandards.com

Historical Context of Deuterated Nitroalkanes in Reaction Mechanism Elucidation

The use of deuterium labeling to understand reaction mechanisms dates back to the mid-20th century. princeton.edu Physical organic chemists quickly recognized the power of the kinetic isotope effect to detail reaction pathways. nih.gov Nitroalkanes, with their interesting reactivity, were a natural class of compounds to be studied using this new tool.

Early mechanistic studies on nitroalkanes focused on fundamental reactions like proton transfer. The deprotonation of a nitroalkane to form a nitronate anion is a key step in many of their reactions. wikipedia.orgnih.gov By comparing the rates of deprotonation for a normal nitroalkane versus its α-deuterated counterpart, researchers could quantify the kinetic isotope effect and gain insight into the structure of the transition state for the proton transfer. acs.org For example, studies on the deprotonation of nitroalkanes by various bases revealed how the KIE changes with the strength of the base, providing a deeper understanding of proton transfer theory. acs.orgumn.edu These foundational experiments with deuterated nitroalkanes helped to build the framework for understanding not only nitroalkane chemistry but also the broader principles of acid-base catalysis and reaction dynamics. umn.edu

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Nitropropane
Deuterium
Carbon-13
Nitrogen-15 (B135050)
Protium
Nitromethane (B149229)
Nitroethane
1-Nitropropane
Acetone (B3395972)
Acetone oxime
2-Bromo-2-nitropropane-1,3-diol
2-Bromo-2-nitropropane-1,3-diyl diformate
(S)-propranolol
Amprenavir

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO2 B13753021 2-Nitropropane-1,1,1,3,3,3-D6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7NO2

Molecular Weight

95.13 g/mol

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-nitropropane

InChI

InChI=1S/C3H7NO2/c1-3(2)4(5)6/h3H,1-2H3/i1D3,2D3

InChI Key

FGLBSLMDCBOPQK-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])[N+](=O)[O-]

Canonical SMILES

CC(C)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Deuterated Nitropropanes

Detailed Synthetic Pathways for 2-Nitropropane-1,1,1,3,3,3-D6

With a suitable deuterated precursor in hand, the next phase involves the introduction of the nitro group at the C2 position of the propane (B168953) chain.

One of the more direct methods for synthesizing the target compound is through the nitration of a deuterated halopropane. Following the logic from the non-deuterated synthesis, 2-bromopropane-1,1,1,3,3,3-d6 (B32805) can be reacted to yield this compound chemicalbook.com. Another industrial method involves the vapor-phase nitration of propane with nitric acid at elevated temperatures and pressures chemicalbook.com. Applying this method to propane-1,1,1,3,3,3,3-d6 would likely produce a mixture of nitroalkanes, including the desired 2-nitropropane-d6, but the lack of selectivity can be a significant drawback.

Catalytic methods starting from acetone-d6 (B32918) represent a more modern and often more selective approach. Several patented processes describe the synthesis of 2-nitropropane (B154153) from acetone (B3395972) using a catalyst, ammonia, and an oxidizing agent like hydrogen peroxide google.comgoogle.compatsnap.com.

In a typical process, acetone-d6, a solvent, and a titanium-silicon molecular sieve catalyst (such as TS-1) are mixed in a reactor. google.comgoogle.com Ammonia is introduced until the system is saturated, and the mixture is heated. Hydrogen peroxide is then added continuously to drive the reaction, which proceeds via an intermediate that is subsequently oxidized to form the nitropropane derivative. google.comgoogle.compatsnap.com This method is advantageous due to its relatively mild conditions and the potential for high product purity, free from other nitroparaffin isomers. google.com

The table below summarizes typical reaction parameters derived from patented non-deuterated syntheses, which can be adapted for the deuterated analogue.

Table 1: Catalytic Synthesis Parameters for 2-Nitropropane from Acetone Precursors

Parameter Value/Condition Source(s)
Precursor Acetone google.com, google.com
Catalyst Titanium-Silicon Molecular Sieve (TS-1) google.com, google.com
Reagents Ammonia, Hydrogen Peroxide google.com, google.com
Solvent Water or C₂-C₄ saturated alcohols google.com, google.com
Temperature 30-100 °C google.com
Pressure 0.1-0.2 MPa google.com
Acetone:H₂O₂ Mole Ratio 1:0.5 to 1:2.5 google.com, google.com
Acetone:Ammonia Mole Ratio 1:1 to 1:3 google.com, google.com
Acetone Conversion >97% google.com

| 2-Nitropropane Selectivity | 50-59% | google.com |

Quantitative Assessment of Deuterium (B1214612) Labeling Efficiency and Regioselectivity

Following the synthesis of this compound, it is imperative to verify the outcome of the deuteration process. This involves a quantitative assessment of both the labeling efficiency (the percentage of molecules that are correctly deuterated) and the regioselectivity (the confirmation that deuterium is in the correct positions).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for this analysis. In a successfully synthesized sample of this compound, the spectrum should show a significant reduction or complete absence of the signal corresponding to the methyl protons. The only major signal should be a multiplet for the single proton at the C2 position. By integrating the residual methyl proton signals against the C2 proton signal, the deuterium incorporation can be accurately quantified. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides a clear determination of the mass of the synthesized molecule. The molecular weight of non-deuterated 2-nitropropane is 89.09 g/mol . The target compound, this compound, should exhibit a molecular ion peak at approximately 95.13 g/mol . The distribution of isotopic peaks in the mass spectrum can be analyzed to calculate the average number of deuterium atoms incorporated per molecule, providing a robust measure of labeling efficiency. nih.gov

These analytical techniques are essential to confirm that the synthesis has yielded the desired product with high isotopic purity and the correct placement of the deuterium labels, ensuring its suitability for subsequent applications.

Applications in Reaction Mechanism Elucidation

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect is a phenomenon where molecules containing heavier isotopes react at different rates than their non-isotopically labeled counterparts. wikipedia.org This difference in reaction rates, expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy one (kH), provides invaluable information about the rate-determining step and the structure of the transition state in a chemical reaction. wikipedia.orgnumberanalytics.com The use of 2-Nitropropane-1,1,1,3,3,3-D6 is particularly insightful in studies of proton transfer reactions.

Primary kinetic isotope effects are observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. chemeurope.com In the context of 2-nitropropane (B154153), the focus is often on the deprotonation of the central carbon atom (C-2). While the deuteration in this compound is on the methyl groups and not the reaction center, related studies on deuterated nitroalkanes provide a framework for understanding these effects. For instance, the deprotonation of 2-nitropropane by various bases has been shown to exhibit significant primary kinetic isotope effects. researchgate.netroyalsocietypublishing.org

Extremely large KIE values have been reported for the proton transfer from 2-nitropropane to sterically hindered bases like 2,4,6-trimethylpyridine (B116444) (collidine), with a kH/kD ratio of approximately 16, and a kH/kT ratio of about 79 to 83. researchgate.net These values are significantly larger than the semi-classical limit of around 7, which is predicted based on the differences in zero-point energies of C-H and C-D bonds. Such large effects are often attributed to quantum mechanical tunneling, where the proton passes through the activation barrier rather than over it. wikipedia.orgresearchgate.net

In enzymatic reactions, such as the turnover of nitroethane by Neurospora crassa 2-nitropropane dioxygenase, very large KIEs have also been observed. nih.gov The kinetic isotope effect on the formation of the nitronate product showed a pH dependence, decreasing from approximately 23 at low pH to 11 at high pH. nih.gov These inflated KIEs were attributed to an isotope-sensitive branching of the reaction mechanism. nih.gov

ReactionBasekH/kD (at 25 °C)Reference
Deprotonation of 2-nitropropaneHydroxide (B78521) ion7.7 researchgate.net
Deprotonation of 2-nitropropane2,6-Lutidine20 royalsocietypublishing.org
Deprotonation of 1-(2-hydroxyphenyl)-2-nitropropaneIntramolecular phenolate7.8 researchgate.net
Deprotonation of 1-(2-hydroxy-5-nitrophenyl)-2-nitropropaneIntramolecular phenolate10.7 researchgate.net

Secondary kinetic isotope effects arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. chemeurope.com These effects are typically smaller than primary KIEs but can still provide valuable information about changes in hybridization and the steric environment of the transition state. wikipedia.org

For this compound, the deuterium (B1214612) atoms are located at the β-position relative to the reacting C-H bond at the central carbon. Changes in the hybridization of the central carbon from sp³ in the reactant to sp² in the nitronate anion product can influence the vibrational frequencies of the adjacent C-D bonds, leading to a secondary isotope effect.

A study on the deprotonation of 2-nitropropane by hydroxide and acetate (B1210297) ions measured secondary deuterium isotope effects. rsc.org These effects were interpreted in terms of two contributing factors, one of which does not change in a simple, direct way as the reaction progresses. rsc.org Generally, β-secondary KIEs are normal (kH/kD > 1) and are often associated with hyperconjugation, where the σ-electrons of the C-H (or C-D) bond help to stabilize the developing charge in the transition state.

The interpretation of kinetic isotope effects is grounded in transition state theory. numberanalytics.com The primary cause of KIEs is the difference in zero-point vibrational energy (ZPE) between the bonds to the light and heavy isotopes. princeton.edubaranlab.org A C-H bond has a higher vibrational frequency and thus a higher ZPE than a C-D bond. chemeurope.com During a reaction where this bond is broken, this vibrational energy is lost. Since the C-H bond starts at a higher energy level, it requires less additional energy to reach the transition state, resulting in a faster reaction rate compared to the C-D bond.

The magnitude of the primary KIE is expected to be maximal when the proton is symmetrically shared between the donor and acceptor in the transition state. royalsocietypublishing.orgprinceton.edu This often occurs when the pKa of the acid (the nitroalkane) is similar to the pKa of the conjugate acid of the base. princeton.edu Deviations from this symmetry lead to smaller KIE values.

As mentioned earlier, KIE values significantly larger than the semiclassical maximum of around 7 at room temperature are considered strong evidence for quantum mechanical tunneling. wikipedia.orgresearchgate.net Theoretical models that incorporate tunneling are necessary to explain these large experimental values.

The precise measurement of kinetic isotope effects is crucial for their correct interpretation. Several experimental techniques are employed for this purpose. numberanalytics.comnih.gov

In a competitive experiment, a mixture of the isotopically labeled and unlabeled substrates is allowed to react simultaneously under the same conditions. doi.orgepfl.ch The relative amounts of the products or the change in the isotopic composition of the remaining reactant is then measured as the reaction proceeds. This method is highly accurate because it eliminates potential errors arising from trying to reproduce identical reaction conditions in separate experiments. wikipedia.org The KIE can be determined by analyzing the isotopic ratios of the products or reactants at different stages of the reaction, often using techniques like mass spectrometry or NMR spectroscopy. nih.gov

This method involves conducting two separate experiments, one with the unlabeled substrate and one with the isotopically labeled substrate, under conditions that are as identical as possible. wikipedia.org The rate constants (kH and kD) for each reaction are determined independently, and the KIE is calculated as their ratio. numberanalytics.com This approach can be challenging due to the difficulty of precisely replicating reaction conditions such as temperature and concentration. wikipedia.org Spectrophotometric methods are often used to monitor the progress of the reaction, for example, by observing the formation of the nitronate anion, which absorbs in the UV region. scispace.compsu.edu

KIEs in Enzyme-Catalyzed Reactions Involving Nitroalkanes

In the study of enzyme mechanisms, this compound and its analogs are crucial for understanding how enzymes that act on nitroalkanes function. Enzymes such as nitroalkane oxidase and 2-nitropropane dioxygenase catalyze the oxidation of nitroalkanes. nih.govacs.orgnih.gov The use of deuterated substrates helps to dissect the individual steps of the catalytic cycle. nih.gov

For instance, studies on nitroalkane oxidase from Fusarium species using [1,1-²H₂]nitroethane, a structural analog of 2-nitropropane, have provided significant insights. The primary deuterium KIE on the V/K (a measure of catalytic efficiency) was found to be 7.5 and independent of pH, while the KIE on Vmax (the maximum reaction rate) varied with pH, increasing from 1.4 at pH 8.2 to a limiting value of 7.4 below pH 5. acs.orgnih.gov This suggests that at low pH, the cleavage of the C-H bond is the slowest, or rate-limiting, step of the reaction. nih.govacs.orgnih.gov The addition of an activator like imidazole (B134444) can cause the KIE on Vmax to increase to a value close to the intrinsic KIE, confirming that C-H bond cleavage becomes fully rate-limiting under these conditions. acs.orgnih.gov

Similarly, 2-nitropropane dioxygenase, which can utilize both the neutral nitroalkane and its anionic nitronate form, has been investigated using KIEs. nih.gov These studies, employing deuterated substrates, have helped to establish that the catalytic pathway is largely common for both substrate forms, with the key difference being the initial proton abstraction from the neutral substrate. nih.gov

Table 1: Kinetic Isotope Effects in Enzyme-Catalyzed Reactions of Nitroalkanes
EnzymeDeuterated Substrate AnalogKIE ParameterObserved ValueReference
Nitroalkane Oxidase[1,1-²H₂]nitroethaneD(V/K)7.5 (pH-independent) acs.orgnih.gov
Nitroalkane Oxidase[1,1-²H₂]nitroethaneDVmax1.4 (at pH 8.2) to 7.4 (below pH 5) acs.orgnih.gov
Neurospora crassa 2-nitropropane dioxygenase[1,1-²H₂]nitroethaneD(kcat/Km)11 to 23 (pH-dependent) nih.gov

KIEs in Base-Catalyzed Transformations of Nitroalkanes

The deprotonation of nitroalkanes by bases is a fundamental reaction in organic chemistry, and KIE studies using 2-nitropropane-d₆ have revealed unusually large isotope effects. These large values often point to quantum mechanical tunneling, where the proton passes through the activation barrier rather than going over it. researchgate.net

The magnitude of the KIE for the deprotonation of 2-nitropropane is highly dependent on the base used. For the reaction with hydroxide ion in water, a "normal" KIE (kH/kD) of approximately 7.6 to 7.8 is observed. researchgate.netutk.edu However, when sterically hindered pyridine (B92270) bases are used in aqueous t-butyl alcohol, the KIE values become much larger. researchgate.net For example, catalysis by 2,4,6-trimethylpyridine results in a kH/kD value of 24.2, while the less hindered pyridine gives a kH/kD of 9.8. researchgate.net Abstraction of a proton by 2,6-lutidine also shows an abnormally high isotope effect of kH/kD = 20. researchgate.netroyalsocietypublishing.org These unusually large KIEs are attributed to a significant contribution from proton tunneling, which is more pronounced with increased steric hindrance around the basic site. researchgate.net

Research has also shown that the KIE for proton transfers between 2-nitropropane and a series of bases reaches a maximum value when the strengths of the acid (2-nitropropane) and the conjugate acid of the base are approximately equal (i.e., when ΔpK is close to zero), which is in agreement with theoretical predictions. royalsocietypublishing.org

Table 2: Kinetic Isotope Effects (kH/kD) for the Deprotonation of 2-Nitropropane by Various Bases
BasekH/kD Value (at 25 °C)NotesReference
Hydroxide ion (OH⁻)~7.6 - 7.8Considered a "normal" value. researchgate.netutk.edu
Pyridine9.8Measured in aqueous t-butyl alcohol. researchgate.net
2,6-Lutidine20Indicates significant tunneling. researchgate.netroyalsocietypublishing.org
2,4,6-Trimethylpyridine24.2Large value attributed to tunneling and steric hindrance. researchgate.net

Influence of Reaction Branching on Observed KIEs

The observed KIE can be significantly affected if the reaction mechanism involves a branch point, where an intermediate can proceed down two or more different pathways. nih.govcdnsciencepub.com If the partitioning of this intermediate is isotope-sensitive, the measured KIE for one of the branches may not reflect the intrinsic KIE of the initial bond-breaking step. nih.gov

A clear example of this is seen in the enzyme Neurospora crassa 2-nitropropane dioxygenase. nih.gov The catalytic cycle with nitroethane proceeds through both an oxidative pathway and a non-oxidative pathway, branching from a common enzyme-nitronate intermediate. nih.gov When the KIE was measured by monitoring the non-oxidative pathway, the values were inflated to as high as 23. nih.gov This is significantly larger than the KIE measured for the oxidative pathway and larger than the theoretical maximum for a primary KIE without tunneling. nih.gov

This inflation arises because the branching itself is sensitive to isotopic substitution. nih.gov Specifically, there is a KIE on the release of the nitronate from the enzyme's active site, which is part of the non-oxidative pathway. nih.gov This isotope effect on the branching step causes the observed KIE for the non-oxidative pathway to be artificially inflated, providing a value that is not representative of the intrinsic KIE for the C-H bond cleavage. nih.gov This demonstrates that careful analysis is required when interpreting KIEs in complex, branched reaction mechanisms. cdnsciencepub.comacs.org

Deuterium Labeling as an Atom Tracer

Beyond its use in KIE studies, this compound acts as an isotopic label, allowing chemists to trace the fate of specific hydrogen atoms throughout a reaction. clearsynth.commdpi.comacs.org By replacing hydrogen with deuterium, scientists can follow the deuterium atoms into the products, providing definitive evidence for proposed reaction pathways and the movement of atoms. acs.orgbeilstein-journals.org

Tracking Atom Movements in Complex Multistep Reactions

In complex reactions with multiple steps and potential rearrangements, deuterium labeling is an essential tool for mapping the chemical transformations. acs.org By strategically placing deuterium atoms in the starting material, such as in 2-nitropropane-d₆, and then analyzing the position of the deuterium in the final products using techniques like NMR spectroscopy or mass spectrometry, the movement of these specific atoms can be tracked. beilstein-journals.orgresearchgate.net This method provides direct evidence for or against proposed intermediates and rearrangement pathways. For example, it can be used to verify which hydrogen atoms are removed during an elimination reaction or to trace the path of a hydride shift. chem-station.com

Elucidation of Hydrogen Atom Transfer (HAT) Pathways

Hydrogen Atom Transfer (HAT) is a key step in many chemical and biological processes, including oxidation and radical reactions. nih.govrutgers.edu Distinguishing a HAT mechanism from other pathways like proton-coupled electron transfer or hydride transfer can be challenging. Deuterium labeling offers a way to probe these mechanisms. rutgers.edu The presence of a significant KIE when a C-H bond is replaced with a C-D bond is strong evidence that the hydrogen is transferred as an atom (a proton and an electron together) in the rate-determining step. researchgate.net For example, in proposed mechanisms where a radical is generated and then abstracts a hydrogen atom from a nitroalkane, the use of 2-nitropropane-d₆ would result in a significantly slower reaction rate if the deuterium abstraction is rate-limiting, thereby supporting the HAT pathway. researchgate.netrsc.org

Investigation of Radical Reaction Mechanisms (e.g., SRN1 Pathways)

The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism is a chain reaction pathway common for nitroalkanes. iaea.org A key intermediate in this process is a radical anion. The mechanism for the reaction of a nucleophile with a substituted alkane often involves the following steps: initiation by single electron transfer (SET) to form a radical anion, fragmentation of the radical anion to form a radical and an anion, reaction of the radical with the nucleophile, and subsequent electron transfer to propagate the chain. iaea.org

The involvement of the 2-nitro-2-propyl radical, which would be formed from 2-nitropropane, is central to these pathways. iaea.orgnih.gov For instance, the classic SRN1 reaction involves the carbon-alkylation of the aci-anion of 2-nitropropane with p-nitrocumyl chloride. iaea.org The mechanism proceeds via the p-nitrocumyl radical adding to the 2-nitropropane aci-anion. iaea.org Deuterium labeling with 2-nitropropane-d₆ could be used to confirm that the nitroalkane moiety is incorporated into the product without loss of the deuterium atoms, confirming the proposed connectivity changes. Furthermore, KIEs could help determine the rate-limiting step of the radical process.

Probing Tautomerization Processes and Equilibria

The tautomeric equilibrium between a nitroalkane and its corresponding aci-nitro form (nitronic acid) or nitronate anion is a fundamental process in nitro compound chemistry. The use of deuterated compounds like this compound and its isomer, 2-deutero-2-nitropropane, has been instrumental in dissecting the kinetics and equilibria of these tautomerization processes.

Studies have shown that the conversion of 2-nitropropane (2-NP) to its conjugate base, propane-2-nitronate (P2N), is a key step in its biological activity. nih.gov The rate of this tautomerization is significantly influenced by the presence of deuterium. For instance, the formation of P2N from 2-deutero-2-nitropropane is considerably slower than from 2-NP, demonstrating a primary kinetic isotope effect. nih.gov In one study, the primary isotope effect (kH/kD) for the formation of P2N was measured to be 9.6 in a cell-free medium. nih.gov However, in the presence of rat or mouse hepatocytes, this value was reduced to 3.4 and 3.8, respectively, suggesting enzymatic catalysis of the tautomerization process in the liver. nih.gov This highlights the utility of deuterated nitroalkanes in identifying and characterizing biological catalysts.

The equilibrium itself can also be influenced by isotopic substitution. The secondary isotope effect on the ionization of 2-nitropropane, where the methyl groups are fully deuterated (as in this compound), has been measured to be K_H/K_D = 1.23 ± 0.03. cdnsciencepub.com This effect is attributed in large part to hyperconjugation, where the C-H (or C-D) bonds interact with the pi-system of the nitronate anion, providing further evidence for the electronic effects at play during tautomerization. cdnsciencepub.com

Kinetic Isotope Effects in 2-Nitropropane Tautomerization
SystemIsotope Effect (kH/kD)Reference
Formation of P2N from 2-deutero-2-nitropropane (cell-free)9.6 nih.gov
Formation of P2N from 2-deutero-2-nitropropane (rat hepatocytes)3.4 nih.gov
Formation of P2N from 2-deutero-2-nitropropane (mouse hepatocytes)3.8 nih.gov
Ionization of 2-Nitropropane-d6 (Equilibrium Isotope Effect, KH/KD)1.23 ± 0.03 cdnsciencepub.com

Insights into Reaction Intermediates

The study of deuterated compounds is crucial for gaining insights into the nature and behavior of transient reaction intermediates. In the context of nitroalkane chemistry, this compound can help to confirm the involvement of specific intermediates and elucidate the pathways through which they are formed and consumed. For example, in the Michael addition of amines to nitrostyrenes, which can lead to the elimination of a nitroalkane, experiments using deuterated methanol (B129727) (CD3OD) allowed for the isolation of a deuterated intermediate Michael adduct. acs.orgresearchgate.netnih.gov This provided strong support for a solvent-mediated reaction pathway. acs.orgresearchgate.netnih.gov

Furthermore, investigations into the oxidation of 2-nitropropane have utilized deuterated analogues to understand the formation of radical intermediates. nih.gov The initial oxidation of propane-2-nitronate leads to a secondary alkyl radical, which can then participate in a chain reaction involving peroxyl and nitrogen dioxide (NO2•) radicals. nih.gov The use of deuterated substrates can help to confirm the C-H (or C-D) bond cleavage as a rate-determining step in the formation of these radical species.

Mechanistic Chemistry of Deuterated Nitroalkanes

The presence of deuterium in the methyl groups of 2-nitropropane not only serves as a passive probe but also actively influences the reactivity of the molecule and its derivatives. This allows for a deeper understanding of the fundamental principles governing their chemical behavior.

Nucleophilic Reactivity of Deuterated Nitronate Anions

Nitronate anions, formed by the deprotonation of nitroalkanes, are versatile nucleophiles in organic synthesis. The nucleophilicity of these anions can be subtly modulated by isotopic substitution. The electron-donating effect of C-D bonds is slightly weaker than that of C-H bonds, which can influence the electron density on the nucleophilic centers of the nitronate anion (the alpha-carbon and the oxygen atoms of the nitro group).

While direct comparative studies on the nucleophilicity of the deuterated nitronate anion from this compound are not extensively documented in the provided results, the principles of physical organic chemistry suggest that its reactivity would be slightly different from its protium (B1232500) counterpart. The study of secondary isotope effects on the ionization of 2-nitropropane, which found a K_H/K_D of 1.23, indicates that the deuterated nitronate is a slightly weaker base. cdnsciencepub.com This would, in turn, suggest a slightly lower nucleophilicity. The reactivity of nitronate anions is known to be complex, with the potential for both C- and O-alkylation. wikipedia.org

Radical Generation and Reactions from Deuterated Nitroalkanes

The generation of alkyl radicals from nitroalkanes is a synthetically useful transformation. researchgate.netchemrxiv.org These reactions often proceed via single-electron transfer (SET) to the nitroalkane, leading to the cleavage of the C-NO2 bond. The use of deuterated nitroalkanes can provide mechanistic insights into these radical generation processes. For instance, if the initiation step involves the abstraction of a hydrogen (or deuterium) atom from the alkyl group, a significant kinetic isotope effect would be expected.

Recent advancements have focused on developing catalytic methods for radical generation from nitroalkanes to avoid the use of toxic tin hydrides. researchgate.net Deuterium labeling studies are a key tool in validating the proposed mechanisms of these new catalytic cycles. acs.org For example, in photocatalytic systems, deuterium labeling can help to trace the origin of hydrogen atoms in the final products, confirming whether they come from the solvent, a hydrogen atom donor, or the substrate itself. acs.org The development of radical deuteration methods is also an active area of research, highlighting the importance of understanding the behavior of deuterated radical species. rsc.org

Proton/Deuteron (B1233211) Transfer Kinetics in Solution

The transfer of a proton or deuteron is a fundamental step in many chemical and biological processes. The study of proton/deuteron transfer kinetics involving deuterated nitroalkanes provides valuable data for testing and refining theories of acid-base chemistry.

The rate of proton transfer from 2-nitropropane to various bases has been extensively studied, and the use of deuterated substrates has revealed significant kinetic isotope effects. For example, the deprotonation of 2-nitro[2-²H]propane by 2,4,6-trimethylpyridine exhibits a large kH/kD value, which has been attributed to quantum mechanical tunneling. researchgate.net

Kinetic studies on the deprotonation of 2-nitropropane and its deuterated analogue by tris-(hydroxymethyl)-methylamine in aqueous solution at 25°C yielded a kinetic isotope effect (kH/kD) of 1.092 ± 0.008. cdnsciencepub.com This secondary isotope effect, while smaller than the primary effects observed for C-H bond cleavage at the alpha-position, provides further evidence for the role of hyperconjugation in stabilizing the transition state. cdnsciencepub.com

Solvent isotope effects have also been investigated. The rate of proton transfer from 2-nitropropane to pyridine is about 150 times slower in methanol than in water. rsc.org However, the solvent isotope effect (kH2O/kD2O and kCH3OH/kCH3OD) is small, around 1.05, suggesting that the role of the solvent as a proton bridge is not the dominant factor explaining the rate difference between the two solvents. rsc.org

Proton/Deuteron Transfer Kinetic Data
ReactionKinetic Isotope Effect (kH/kD)Reference
Deprotonation by tris-(hydroxymethyl)-methylamine1.092 ± 0.008 cdnsciencepub.com
Deprotonation by 2,4,6-trimethylpyridine (primary KIE)Large, indicates tunneling researchgate.net
Solvent Isotope Effect (Pyridine base)~1.05 rsc.org

Computational and Theoretical Investigations

Quantum Chemical Calculations of Reaction Pathways and Energy Landscapes

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining the most energetically favorable reaction pathways. For nitroalkanes, including 2-nitropropane (B154153), density functional theory (DFT) has been a key computational tool.

Theoretical studies on the decomposition of similar small nitroalkanes, such as nitroethane and the non-deuterated 2-nitropropane, have been performed at levels like B3LYP/6-311+G(3df,2p). researchgate.net These calculations have identified several key initial decomposition channels:

Concerted Molecular Elimination (CME) of HONO: This pathway is often found to be the most favorable decomposition route at lower temperatures. For 2-nitropropane, the calculated activation barrier for this process is approximately 39.2 kcal mol⁻¹. researchgate.net

Simple C-NO₂ Bond Rupture (Homolysis): This pathway becomes more significant at higher temperatures. researchgate.net

Nitro-Nitrite Isomerization: This involves the rearrangement of the nitro group to a nitrite (B80452) group, which can then lead to other decomposition products. aip.orgnih.gov

Automated reaction path search methods, such as the artificial force induced reaction (AFIR) method, offer a powerful approach to explore the complex reaction networks of such compounds without prior assumptions about the reaction coordinates. nih.govnih.govchemrxiv.org These methods can systematically uncover various stable structures and the transition states that connect them, providing a comprehensive map of the reaction landscape. nih.govchemrxiv.org

Molecular Dynamics Simulations of Deuterium-Substituted Systems

Molecular dynamics (MD) simulations provide a method to study the time-dependent behavior of molecular systems, including the influence of isotopic substitution on dynamics and intermolecular interactions. While specific MD studies on 2-Nitropropane-1,1,1,3,3,3-D6 are not prevalent in the literature, the principles from simulations of other deuterated systems are highly relevant.

A key challenge in classical MD simulations of deuterated molecules is accurately capturing the effects of the isotopic substitution. researchgate.net Under the Born-Oppenheimer approximation, the potential energy surface is independent of isotopic mass. osti.gov However, isotopic substitution alters intramolecular vibrations, which can subsequently influence intermolecular interactions. osti.gov A simple substitution of hydrogen mass with deuterium (B1214612) mass in a standard force field often fails to capture these subtle but important quantum effects. researchgate.netosti.gov

To properly model deuterated systems, it is often necessary to re-parameterize the molecular mechanics force field. researchgate.netosti.gov This can be achieved by using quantum mechanical frequency calculations to incorporate the isotopic effects into the bonded terms of the force field. researchgate.net For instance, studies on deuterated tetrahydrofuran (B95107) (THF) in water have shown that re-parameterization is crucial to correctly reproduce experimental observations like changes in miscibility. researchgate.netosti.gov

In the context of this compound, MD simulations could be employed to investigate:

Solvent effects on reaction dynamics.

The role of intermolecular interactions in the condensed phase.

Vibrational energy transfer and relaxation processes.

Born-Oppenheimer molecular dynamics (BOMD) is another powerful technique that can be used. nih.gov In BOMD, the forces on the nuclei are calculated "on-the-fly" using quantum mechanics at each step of the simulation, thus inherently accounting for the electronic structure. This method has been successfully used to analyze the infrared spectra of deuterated compounds like crystalline benzoic acid. nih.gov

Computational Modeling of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, defined as the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope (kH/kD). wikipedia.org The study of KIEs in 2-nitropropane has a rich history, with both experimental and computational investigations providing deep insights into proton transfer reactions.

The deprotonation of 2-nitropropane by various bases has been a model system for studying KIEs. Abnormally large primary hydrogen isotope effects have been observed, with kH/kD values significantly greater than the semi-classical limit of approximately 7 at room temperature. royalsocietypublishing.orgpublish.csiro.au For example, the reaction with 2,6-lutidine exhibits a kH/kD of around 20. royalsocietypublishing.org These large values are often attributed to quantum mechanical tunneling, where the proton passes through the activation barrier rather than going over it. publish.csiro.aucdnsciencepub.com

Computational models have been developed to reproduce and explain these experimental findings. These models suggest that the transition states in these reactions are "loose," meaning the sum of the bond orders to the transferring proton is less than unity. publish.csiro.au Only models that incorporate a significant contribution from tunneling can accurately replicate the large experimental KIEs. publish.csiro.au

For this compound, the relevant isotope effect is a secondary KIE, where the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. A study on the ionization of 2-nitropropane with complete deuteration of both methyl groups (i.e., this compound) reported the following secondary KIEs in aqueous solution at 25°C: ingentaconnect.com

ReactionIsotope Effect (KH/KD)
Equilibrium acid dissociation1.23 ± 0.03
Reaction with hydroxide (B78521) ion1.09 ± 0.01
Reaction with tris-(hydroxymethyl)-methylamine1.10 ± 0.01

These secondary isotope effects are believed to be largely hyperconjugative in origin, supporting the idea that hyperconjugation plays a role in the anomalous effect of methyl groups on the ionization of nitroalkanes. ingentaconnect.comcdnsciencepub.com

Computational methods like the PI-FEP/UM (Path Integral-Free Energy Perturbation/Umbrella Sampling) approach can be used to calculate KIEs for reactions in condensed phases, explicitly treating both nuclear and electronic quantum effects. nih.gov

Analysis of Vibrational Frequencies and Zero-Point Energies in Deuterated Analogues

Vibrational spectroscopy, coupled with theoretical calculations, provides detailed information about molecular structure, bonding, and the energetic landscape. The substitution of hydrogen with deuterium leads to a significant mass change, which in turn lowers the vibrational frequencies of the C-D bonds compared to the C-H bonds. This change has a direct impact on the zero-point energy (ZPE) of the molecule.

The ZPE is the minimum vibrational energy that a molecule possesses, even at absolute zero temperature. The difference in ZPE between a deuterated and non-deuterated reactant is a primary contributor to the kinetic isotope effect. core.ac.ukrice.edu Specifically, the C-H bond has a higher ZPE than the C-D bond. If this stretching vibration is lost in the transition state of a reaction, the activation energy for the deuterated compound will be higher, leading to a slower reaction rate. rice.edu

Theoretical calculations are essential for assigning vibrational modes and understanding the effects of isotopic substitution. For example, studies on deuterated nitromethane (B149229) have used techniques like anti-Stokes Raman scattering to monitor vibrational energy redistribution after ultrafast IR excitation. acs.org These studies reveal that the initial vibrational excitation relaxes through a multi-step cascade, and deuteration affects the timescales of this relaxation. acs.org

The following table shows a comparison of typical vibrational frequencies for C-H and C-D stretching modes.

BondTypical Vibrational Frequency (cm⁻¹)
C-H~3000
C-D~2200

The accurate calculation of ZPE is crucial for predicting molecular energetics. nist.gov While harmonic frequency calculations are straightforward, they often overestimate the true ZPE. Therefore, scaling factors are commonly applied to the calculated harmonic frequencies to better match experimental values. nist.govresearchgate.net The choice of the functional and basis set in DFT calculations can influence the optimal scaling factor. researchgate.net

For this compound, a full vibrational analysis using quantum chemical methods would predict the shifts in all vibrational modes upon deuteration, not just the C-D stretches. This would allow for a detailed interpretation of its experimental infrared and Raman spectra and provide a more accurate calculation of its ZPE, which is critical for understanding its reactivity and kinetic isotope effects.

Theoretical Studies on the Decomposition Mechanisms of C-Nitro Compounds

The thermal decomposition of C-nitro compounds is a complex process involving multiple, often competing, reaction pathways. Theoretical studies have been vital in unraveling these intricate mechanisms, which are often difficult to probe experimentally. researchgate.netpsu.edu The primary decomposition routes for many nitroalkanes have been extensively investigated using quantum chemical methods. researchgate.netresearchgate.netresearchgate.net

The main initial steps in the gas-phase decomposition of C-nitro compounds include: aip.org

C-NO₂ Bond Homolysis: This involves the breaking of the carbon-nitro bond to form a carbon-centered radical and nitrogen dioxide (NO₂). The activation energy for this process is sensitive to the stability of the resulting radical. acs.orgnih.gov

Nitro-Nitrite Rearrangement: The nitro group (-NO₂) can isomerize to a nitrite group (-ONO), which is often followed by the cleavage of the O-NO bond to release nitric oxide (NO). This pathway has been shown to be significant in the decomposition of aromatic nitro compounds and the radical cations of aliphatic nitro compounds. nih.govresearchgate.net

HONO Elimination: This is a concerted process involving the abstraction of a hydrogen atom from a carbon adjacent to the nitro group, leading to the formation of an alkene and nitrous acid (HONO). This is often the dominant pathway at lower temperatures for nitroalkanes with available β-hydrogens. researchgate.net

Acid-Catalyzed Decomposition: In the condensed phase, decomposition can also proceed via the aci-form of the nitroalkane. psu.edu

For 2-nitropropane specifically, computational studies have shown that the concerted elimination of HONO and the C-NO₂ bond rupture are the key competing pathways, with their relative importance being temperature-dependent. researchgate.net A study using DFT (B3LYP/6-311+G(3df,2p)) calculated the activation energy for HONO elimination from 2-nitropropane to be 39.2 kcal/mol. researchgate.net

The presence of deuterium in this compound would primarily affect the kinetics of any decomposition pathway that involves the cleavage of a C-D bond in the rate-determining step. For example, if the HONO elimination proceeds via a mechanism where the C-D bond is broken, a primary kinetic isotope effect would be expected, making this pathway slower compared to the non-deuterated compound. This could potentially alter the branching ratio between the different decomposition channels at a given temperature. Theoretical modeling of the KIE for each decomposition pathway would be necessary to quantify this effect.

Advanced Analytical Methodologies Utilizing 2 Nitropropane 1,1,1,3,3,3 D6

Isotope Dilution Mass Spectrometry (ID-MS) as an Internal Standard

Isotope Dilution Mass Spectrometry (ID-MS) is a powerful quantitative technique that relies on the use of an isotopically labeled version of the analyte as an internal standard (IS). epa.gov Because the labeled standard, such as 2-Nitropropane-1,1,1,3,3,3-D6, behaves almost identically to the target analyte (2-nitropropane) during sample extraction, cleanup, and ionization, it can effectively correct for sample loss and matrix effects. adventchembio.comcdc.gov This approach significantly improves the accuracy and reliability of quantitative measurements. adventchembio.com

The development of robust analytical methods is crucial for the accurate quantification of specific compounds in complex matrices. A validated isotope dilution gas chromatography-tandem mass spectrometry (ID-GC-MS/MS) method has been developed for the selective and accurate determination of 2-nitropropane (B154153) in mainstream cigarette smoke, a challenging matrix. cdc.gov

In this method, this compound (2NPd6) is used as the internal standard to compensate for potential matrix interferences and losses that may occur during sample handling and aging. cdc.gov The methodology involves collecting the vapor phase of mainstream cigarette smoke, extracting it with a hexane (B92381) solution containing the deuterated internal standard, and then purifying and concentrating the extract using solid-phase extraction (SPE). cdc.gov Gas chromatography (GC) is employed for separation due to the volatility of 2-nitropropane, while tandem mass spectrometry (MS/MS) provides the necessary sensitivity and specificity for detection. cdc.gov

The method underwent a comprehensive validation process to ensure its fitness for purpose, assessing parameters such as accuracy, precision, linearity, and the limit of detection. cdc.gov This validation confirms that the method is reliable and suitable for its intended application. cdc.govresearchgate.net

Table 1: Validation Parameters for ID-GC-MS/MS Method Using 2-Nitropropane-d6 This table summarizes key performance characteristics from a validated method for 2-nitropropane analysis.

Validation ParameterFinding
Technique Isotope Dilution Gas Chromatography-Tandem Mass Spectrometry (ID-GC-MS/MS) cdc.gov
Internal Standard This compound (2NPd6) cdc.gov
Analyte 2-Nitropropane (2NP) cdc.gov
Limit of Detection (LOD) 19 ng per cigarette cdc.gov
Precision (RSD%) 9.49% and 14.9% for two quality control products cdc.gov
Product Variability (RSD%) 5.4% to 15.7% across 15 different cigarette products cdc.gov

RSD: Relative Standard Deviation

The primary application of the ID-GC-MS/MS method utilizing this compound is the precise quantification of 2-nitropropane in complex mixtures. cdc.gov Quantitative analysis is the determination of the amount or concentration of a specific substance within a sample. lcms.cz

A notable application is the measurement of 2-nitropropane in tobacco smoke. cdc.gov Using the validated ID-GC-MS/MS method, researchers have quantified the levels of 2-nitropropane in the mainstream smoke of various cigarette products. cdc.gov Under the Health Canada Intense smoking regimen, the concentration of 2-nitropropane in machine-generated mainstream smoke from 15 different commercial cigarette products was found to range from 98.3 to 363 ng per cigarette. cdc.gov This method provides the sensitivity needed to measure concentrations in the nanogram range, demonstrating its utility for trace-level quantification in regulatory and research settings. cdc.gov

Advanced Spectroscopic Techniques for Deuterium (B1214612) Detection in Research

Spectroscopic techniques are indispensable for characterizing isotopically labeled compounds. They can confirm the successful incorporation of deuterium, determine isotopic purity, and analyze the specific effects of labeling on molecular structure and dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. magritek.com Deuterium (²H) NMR is particularly useful for verifying the success of a deuteration process. magritek.com Since deuterium has a nuclear spin (I=1), it is NMR-active and produces its own characteristic spectrum. magritek.com

The incorporation of deuterium into a molecule like 2-nitropropane can be tracked by comparing the ¹H NMR and ²H NMR spectra. In the ¹H NMR spectrum of a successfully deuterated compound, the signals corresponding to the replaced protons will disappear. magritek.com Conversely, the ²H NMR spectrum will show peaks at chemical shifts similar to where the protons would have appeared, confirming the location of the deuterium labels. magritek.com While ²H NMR signals have a broader natural line shape compared to ¹H signals, the technique provides unambiguous evidence of deuteration. magritek.com

For this compound, the ¹H NMR spectrum would show the absence of the signals for the six methyl protons, while the ²H NMR spectrum would exhibit a signal corresponding to the deuterium atoms on the two methyl groups.

Mass spectrometry (MS) is the definitive technique for determining the isotopic abundance of a labeled compound. libretexts.org MS separates ions based on their mass-to-charge (m/z) ratio. libretexts.org Because this compound has a molecular weight that is 6 atomic mass units greater than its unlabeled counterpart, it can be easily distinguished in a mass spectrum.

The isotopic profile for a compound is unique and can be calculated based on the natural abundance of isotopes for each element in its formula. acs.orgsisweb.com The mass spectrum of a sample containing both labeled and unlabeled 2-nitropropane would show two distinct molecular ion peaks separated by 6 m/z units. The relative intensity of these peaks directly corresponds to the relative abundance of the two species in the sample, allowing for the determination of isotopic purity. libretexts.org High-resolution mass spectrometry can provide very low mass errors (e.g., ≤5 ppm), allowing for confident confirmation of the elemental composition and isotopic distribution. acs.org

Table 2: Theoretical Mass Comparison of 2-Nitropropane and its Deuterated Analog This table illustrates the mass difference used for isotopic abundance determination by MS.

CompoundChemical FormulaMonoisotopic Mass (Da)
2-Nitropropane C₃H₇NO₂89.0477
This compound C₃HD₆NO₂95.0853

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the molecular bonds within a compound. edinst.comspectroscopyonline.com Both techniques can be used to analyze the effects of isotopic labeling. americanpharmaceuticalreview.com The vibrational frequency of a chemical bond is dependent on the masses of the atoms involved; a bond with a heavier isotope will vibrate at a lower frequency.

Therefore, the C-D bonds in this compound will have different vibrational frequencies than the C-H bonds in the unlabeled compound. Specifically, the C-D stretching and bending vibrations absorb infrared radiation and scatter Raman light at lower wavenumbers (cm⁻¹) than the corresponding C-H modes. This predictable shift provides a clear spectroscopic signature confirming the presence of the deuterium label. americanpharmaceuticalreview.com While IR spectroscopy measures the absorption of light due to changes in the dipole moment during a vibration, Raman spectroscopy measures scattered light resulting from changes in polarizability. edinst.com The two techniques often provide complementary information, as some vibrations may be strong in one and weak or silent in the other. spectroscopyonline.com

Table 3: Typical Vibrational Frequencies for C-H and C-D Bonds This table shows the general frequency ranges for C-H versus C-D bonds, illustrating the expected shift upon deuteration.

Vibrational ModeTypical C-H Frequency (cm⁻¹)Expected C-D Frequency (cm⁻¹)
Stretching 2850 - 3000~2100 - 2250
Bending 1350 - 1480~950 - 1100

Chromatographic Separations of Deuterated Analogues and Products

The utilization of this compound is pivotal in advanced analytical methodologies, primarily serving as an ideal internal standard for the quantification of its non-deuterated analogue, 2-nitropropane. Its application is particularly well-documented in the field of isotope dilution gas chromatography-tandem mass spectrometry (ID-GC-MS/MS), a technique that offers high sensitivity and specificity. nih.govcdc.gov The chemical similarity between the deuterated standard and the target analyte ensures that they behave almost identically during sample preparation and chromatographic separation, which effectively corrects for analyte losses and mitigates matrix interference effects. nih.gov

A significant application of this methodology is the determination of 2-nitropropane, a hazardous and probable carcinogenic compound, in complex matrices such as mainstream cigarette smoke. nih.govcdc.gov For this analysis, the vapor phase of the smoke is collected and extracted using a solvent, such as hexanes, which contains a known quantity of this compound. cdc.gov To handle the complexity of the sample matrix and the volatility of the analyte, the method incorporates a solid-phase extraction (SPE) step for sample cleanup and concentration prior to instrumental analysis. nih.govcdc.gov Gas chromatography (GC) is the chosen separation technique due to the volatile nature of 2-nitropropane, while tandem mass spectrometry (MS/MS) provides the requisite selectivity and sensitivity for accurate detection and quantification. cdc.gov

The chromatographic conditions are optimized to achieve a robust separation of 2-nitropropane from other volatile components in the sample.

Table 1: Exemplary GC-MS/MS Method Parameters for 2-Nitropropane Analysis Using a Deuterated Internal Standard

ParameterSpecification
Analytical Technique Isotope Dilution Gas Chromatography-Tandem Mass Spectrometry (ID-GC-MS/MS)
Internal Standard This compound (2-nitropropane-d6)
Sample Preparation Vapor phase collection, extraction with hexanes, concentration via Solid-Phase Extraction (SPE) on silica (B1680970) cartridges. nih.govcdc.gov
Separation Method Gas Chromatography (GC)
Detection Method Tandem Mass Spectrometry (MS/MS)

Research findings from the validation of such methods demonstrate their reliability and precision for quantifying trace levels of 2-nitropropane. The use of the deuterated analogue is central to achieving this performance.

Table 2: Summary of Research Findings for a Validated ID-GC-MS/MS Method

FindingResult
Limit of Detection 19 ng per cigarette. nih.govresearchgate.net
Intermediate Precision (RSD%) 9.49% to 14.9% for quality control materials. nih.govresearchgate.net
Product Variability (RSD%) 5.4% to 15.7% across 15 different products. nih.govresearchgate.net
Quantified Range 98.3 to 363 ng per cigarette under the Health Canada Intense smoking regimen. nih.govresearchgate.net

While ID-GC-MS/MS is the predominant modern technique, historical and alternative methods for 2-nitropropane analysis also rely on chromatographic separations. These include gas chromatography with flame ionization or electron capture detection (GC-FID or GC-ECD) and multidimensional gas chromatography (GC-GC-MS). nih.govcdc.gov Furthermore, regulatory bodies like OSHA and NIOSH have established methods for air monitoring that use adsorbent tubes for sample collection followed by GC-FID analysis. osha.govcdc.gov In all these approaches, the fundamental principle of chromatographic separation is key to isolating the target analyte from potential interferences.

Future Research Directions and Emerging Applications

Development of Novel and Efficient Deuteration Strategies for Nitroalkanes

The synthesis of deuterated compounds like 2-Nitropropane-1,1,1,3,3,3-D6 is a crucial first step for its application in research. While methods for producing the non-deuterated form, 2-nitropropane (B154153), are established, such as the vapor-phase nitration of propane (B168953) or the reaction of acetone (B3395972) with nitric acid, the selective introduction of deuterium (B1214612) atoms presents a greater challenge. chemicalbook.compatsnap.comgoogle.com Current methods for deuteration can sometimes lack regioselectivity or result in incomplete deuterium incorporation. nih.gov

Future research will likely focus on developing more efficient and precise methods for the deuteration of nitroalkanes. This could involve exploring novel catalysts and reaction pathways that allow for targeted deuterium labeling. For instance, new synthetic strategies might employ deuterated starting materials or reagents in reactions catalyzed by specific enzymes or transition metal complexes. The goal is to create synthetic routes that are not only high-yielding but also provide precise control over the location and number of deuterium atoms in the final molecule. nih.gov

Table 1: Comparison of Synthesis Methods for 2-Nitropropane

MethodReactantsConditionsKey Features
Vapor-Phase NitrationPropane, Nitric AcidHigh Temperature and PressureProduces a mixture of nitroalkanes. chemicalbook.compatsnap.comgoogle.com
Acetone-Based SynthesisAcetone, Hydrogen Peroxide, AmmoniaCatalytic, Milder ConditionsOffers a potentially more selective route to 2-nitropropane. google.comgoogle.com

Integration of Multi-Isotopic Labeling (e.g., Deuterium, Carbon-13, Nitrogen-15) for Comprehensive Mechanistic Insight

To gain a more complete picture of reaction mechanisms, researchers are increasingly turning to multi-isotopic labeling. This involves incorporating not only deuterium but also other stable isotopes like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) into a molecule. nih.gov By tracking the fate of multiple isotopes simultaneously, scientists can unravel complex reaction pathways and gain a deeper understanding of how bonds are formed and broken. nih.gov

For this compound, this could mean synthesizing versions of the molecule that are also labeled with ¹³C at specific carbon positions or with ¹⁵N in the nitro group. These multi-labeled compounds would be invaluable tools for studying a wide range of chemical and biological processes. For example, they could be used in metabolic studies to trace the journey of the nitroalkane through a biological system or to elucidate the mechanism of enzymatic reactions. nih.govyoutube.com

Expansion of Kinetic Isotope Effect Studies to Novel Catalytic Systems

The replacement of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is a powerful tool for determining the rate-limiting step of a reaction and for probing the structure of the transition state. acs.orgumn.edu Studies involving deuterated nitroalkanes have already provided valuable insights into proton transfer reactions. acs.org

Future research will likely expand the use of this compound to investigate a wider range of catalytic systems. This includes exploring its interactions with novel catalysts, such as newly designed enzymes or organometallic complexes. By measuring the KIE in these systems, researchers can gain a detailed understanding of how the catalyst functions and optimize its performance. This knowledge is crucial for the development of more efficient and selective catalysts for a variety of chemical transformations. youtube.com

Advancements in Hybrid Experimental-Computational Approaches for Deuterated Systems

The combination of experimental data with computational modeling offers a powerful approach to understanding complex chemical systems. nih.gov For deuterated compounds like this compound, this hybrid approach can provide a level of detail that is difficult to achieve with either method alone.

In the future, we can expect to see more sophisticated computational models that can accurately predict the properties and reactivity of deuterated molecules. These models, when combined with experimental data from techniques like NMR spectroscopy and mass spectrometry, will allow for a more complete understanding of phenomena such as the kinetic isotope effect and the influence of deuteration on molecular structure and dynamics. acs.org This synergy between experiment and theory will be instrumental in designing new deuterated compounds with specific desired properties.

Exploration of this compound in Specialized Chemical Synthesis as a Labeled Reagent

Beyond its use in mechanistic studies, this compound has potential as a labeled reagent in specialized chemical synthesis. researchgate.net Its deuterated methyl groups can be transferred to other molecules, creating new isotopically labeled compounds that can be used as internal standards in analytical chemistry or as tracers in various research applications. nih.gov

For example, the nitro group can be transformed into other functional groups, allowing for the incorporation of the deuterated isopropyl moiety into a wide range of organic molecules. This opens up possibilities for synthesizing deuterated versions of pharmaceuticals, agrochemicals, and other high-value compounds. nih.gov The development of new synthetic methods that utilize this compound as a building block will be an active area of research in the coming years.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Nitropropane-1,1,1,3,3,3-D6, and how do reaction conditions influence isotopic purity?

  • Methodological Answer : The synthesis typically involves nitration of deuterated precursors. For example, 2-halopropanes (e.g., 2-iodopropane-D6) react with sodium nitrite in dry DMF, with urea or phloroglucinol as scavengers to minimize side reactions. Reaction time and solvent selection critically impact yield and isotopic integrity. For 2-bromopropane-D6, extended reaction times (24–48 hours) and scavengers like phloroglucinol are necessary to achieve >80% yield . Isotopic purity (≥98 atom% D) is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. What analytical techniques are essential for characterizing deuterium incorporation and structural integrity in 2-Nitropropane-D6?

  • Methodological Answer : High-resolution NMR (¹H, ²H, and ¹³C) is used to verify deuterium placement and rule out protio contaminants. For quantitative analysis, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) detects isotopic peaks. Isotopic enrichment is validated using isotope ratio mass spectrometry (IRMS), which measures D/H ratios with precision <0.1% .

Q. What safety protocols are critical when handling 2-Nitropropane-D6 in laboratory settings?

  • Methodological Answer : As a flammable liquid (flash point: 11.7°C), storage must comply with NFPA 30 standards (flammable cabinets, inert atmosphere). Use explosion-proof refrigerators for cold storage. Personal protective equipment (PPE) includes butyl rubber gloves and vapor-resistant goggles. Spill containment requires vermiculite or sand, followed by neutralization with 10% sodium bicarbonate .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (DKIEs) influence reaction mechanisms in studies using 2-Nitropropane-D6?

  • Methodological Answer : DKIEs are measured via competitive kinetic experiments comparing protio and deuterated analogs. For example, in radical trapping studies, 2-Nitropropane-D6 exhibits reduced C-H bond cleavage rates (k_H/k_D ≈ 3–5) due to deuterium’s higher mass. These effects are quantified using electron spin resonance (ESR) with spin traps like DMPO (5,5-dimethyl-1-pyrroline N-oxide) to monitor radical intermediates .

Q. How can response surface methodology (RSM) optimize solvent systems for reactions involving 2-Nitropropane-D6?

  • Methodological Answer : RSM designs solvent mixtures by modeling variables like polarity (t1) and hydrogen-bonding capacity (t2). For nitropropane-mediated reactions, optimal solvents (e.g., γ-valerolactone or nitropropane itself) are identified within the experimental domain (t1 ≤ 2.5, t2 ≤ −2.2). Model validation involves triplicate runs and ANOVA to confirm predictive accuracy (±5% conversion error) .

Q. What role does 2-Nitropropane-D6 play in elucidating metabolic pathways via isotopic tracing?

  • Methodological Answer : In toxicokinetic studies, deuterated nitropropane is administered in vivo to track metabolites (e.g., nitroso derivatives) using LC-MS/MS. Isotopic labeling distinguishes endogenous and exogenous compounds, enabling precise quantification of bioactivation pathways. Human cell lines (e.g., HepG2) are used to extrapolate metabolic rates from animal models .

Q. How should researchers address contradictions in isotopic effect data across studies using 2-Nitropropane-D6?

  • Methodological Answer : Discrepancies often arise from differences in isotopic purity, solvent interactions, or detection limits. To resolve contradictions:

  • Standardize synthesis protocols (e.g., ≥98 atom% D).
  • Control solvent deuteration (e.g., DMSO-D6 vs. protio DMSO).
  • Use internal standards (e.g., ¹³C-labeled analogs) for MS calibration.
    Cross-validate findings with orthogonal techniques (e.g., ESR and NMR) .

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